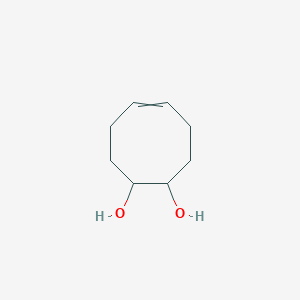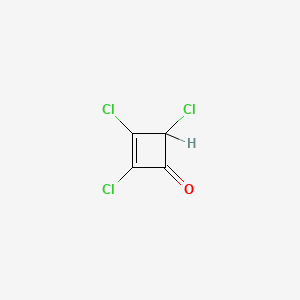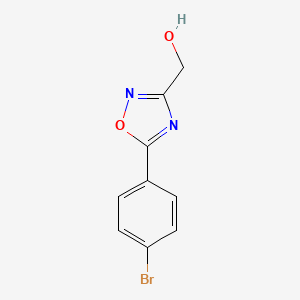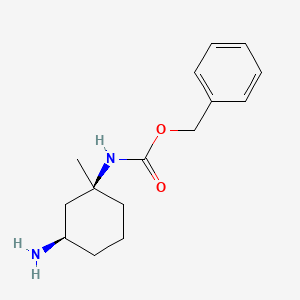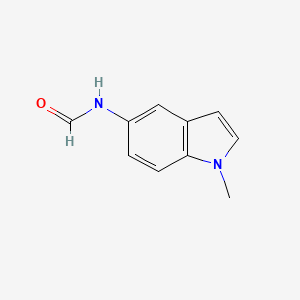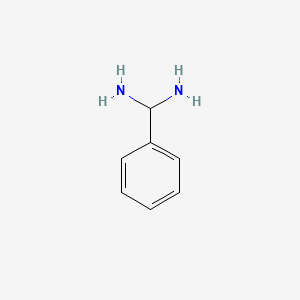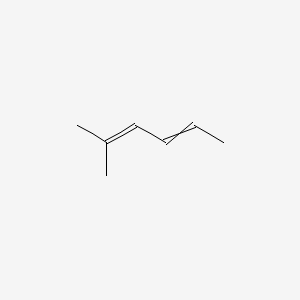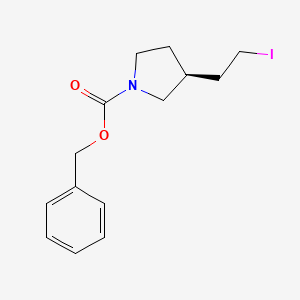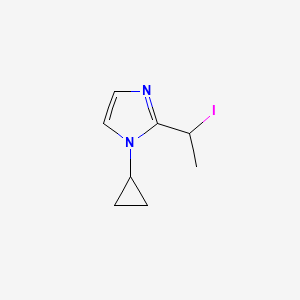
1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole is an organic compound that features a cyclopropyl group, an iodoethyl group, and an imidazole ring
準備方法
The synthesis of 1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an alkene using a reagent such as diazomethane.
Introduction of the iodoethyl group: This step involves the iodination of an ethyl group, which can be done using iodine and a suitable oxidizing agent.
Formation of the imidazole ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole can undergo various types of chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction reactions: Reduction of the imidazole ring or the cyclopropyl group can lead to the formation of different derivatives.
Common reagents used in these reactions include sodium hydride for deprotonation, palladium catalysts for hydrogenation, and oxidizing agents such as potassium permanganate.
科学的研究の応用
1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopropyl and iodoethyl groups can influence the compound’s binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions.
類似化合物との比較
1-cyclopropyl-2-(1-iodoethyl)-1H-imidazole can be compared with other similar compounds such as:
1-cyclopropyl-2-(1-bromoethyl)-1H-imidazole: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
1-cyclopropyl-2-(1-chloroethyl)-1H-imidazole: Contains a chlorine atom, which may result in different chemical and biological properties.
1-cyclopropyl-2-(1-fluoroethyl)-1H-imidazole: The presence of a fluorine atom can significantly alter the compound’s properties due to the strong electronegativity of fluorine.
The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific interactions and reactions that are not possible with other halogens.
特性
分子式 |
C8H11IN2 |
|---|---|
分子量 |
262.09 g/mol |
IUPAC名 |
1-cyclopropyl-2-(1-iodoethyl)imidazole |
InChI |
InChI=1S/C8H11IN2/c1-6(9)8-10-4-5-11(8)7-2-3-7/h4-7H,2-3H2,1H3 |
InChIキー |
VSNHXLBKMVKYAR-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC=CN1C2CC2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13970958.png)
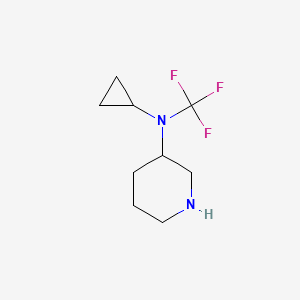
![tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13970991.png)
![1-[3-(Methyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B13970997.png)
